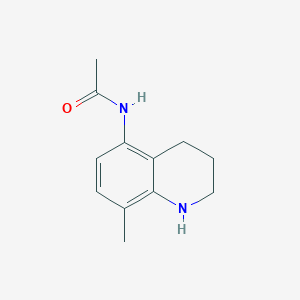

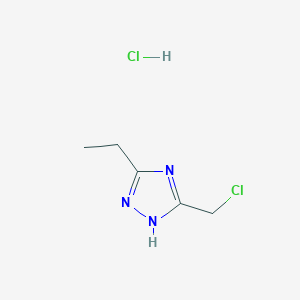

![molecular formula C7H4ClN3O2 B1470924 Ácido 5-cloro-1H-pirazolo[3,4-c]piridina-3-carboxílico CAS No. 1260664-22-9](/img/structure/B1470924.png)

Ácido 5-cloro-1H-pirazolo[3,4-c]piridina-3-carboxílico

Descripción general

Descripción

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid includes a pyrazolo[3,4-b]pyridine core . This core is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can be synthesized through various chemical reactions . For example, one method involves a sequential opening/closing cascade reaction . Another method uses a 1,3-dipolar cycloaddition reaction .Aplicaciones Científicas De Investigación

Investigación Farmacológica

Este compuesto sirve como un valioso andamiaje en farmacología debido a su similitud estructural con las bases púricas . Se utiliza a menudo en la síntesis de posibles agentes terapéuticos, incluidos los inhibidores de quinasas . Por ejemplo, los derivados de este compuesto han mostrado actividad inhibitoria contra ciertas líneas celulares de cáncer, con valores de CI50 que indican una potente eficacia .

Química Agrícola

En agricultura, los derivados del compuesto podrían explorarse por su potencial como reguladores del crecimiento o pesticidas . El núcleo heterocíclico de las pirazolopiridinas, al que pertenece este compuesto, es conocido por su bioactividad, que podría aprovecharse para proteger los cultivos de plagas o enfermedades.

Ciencia de Materiales

Los derivados del compuesto pueden utilizarse en la ciencia de materiales para el desarrollo de nuevos materiales orgánicos con propiedades electrónicas o fotofísicas específicas . Estos materiales podrían ser aplicables en la creación de nuevos sensores, semiconductores orgánicos o células fotovoltaicas.

Ciencia Ambiental

En ciencia ambiental, el compuesto puede ser parte de la investigación sobre nuevos métodos de detección y neutralización de contaminantes . Su reactividad química podría utilizarse para crear sensores que detecten sustancias peligrosas en el agua o el suelo.

Bioquímica

En bioquímica, este compuesto se utiliza para estudiar la inhibición enzimática y las interacciones receptor-ligando . Puede actuar como precursor para sintetizar compuestos que imitan la estructura de los nucleótidos, que son los bloques de construcción del ADN y el ARN.

Química Sintética

Es un intermedio versátil en química sintética para construir moléculas complejas . Su reactividad permite diversas sustituciones, lo que lo convierte en un punto de partida clave para sintetizar una amplia gama de compuestos heterocíclicos.

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been noted for their close similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.

Mode of Action

It’s worth noting that similar compounds have been synthesized and evaluated for their inhibitory activities against various targets . For instance, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs) .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can bind to receptor proteins, altering their conformation and activity, which in turn can modulate cellular responses to external stimuli .

Cellular Effects

The effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By altering these pathways, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can induce changes in gene expression, leading to either the promotion or inhibition of specific cellular functions . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as kinases and phosphatases . This binding can prevent the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in the levels of various proteins, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound . Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for the compound’s biological activity, as it determines the local concentration of the compound and its ability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can significantly affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Once localized, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can interact with biomolecules within these compartments, influencing various cellular processes .

Propiedades

IUPAC Name |

5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFVSFMVATOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

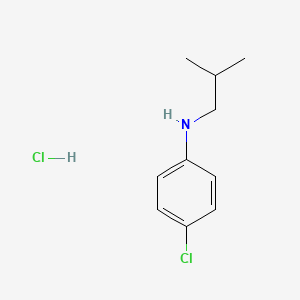

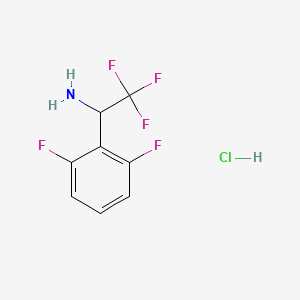

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)

![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)

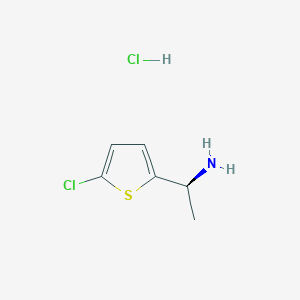

![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)

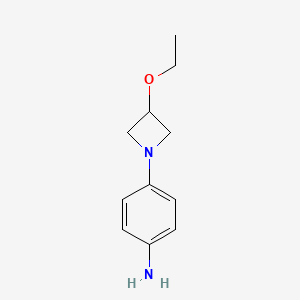

![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)

![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)

![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)